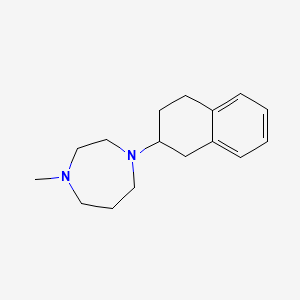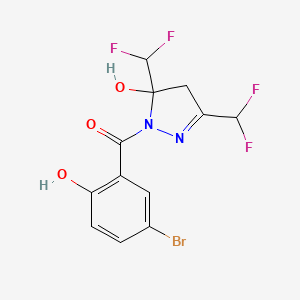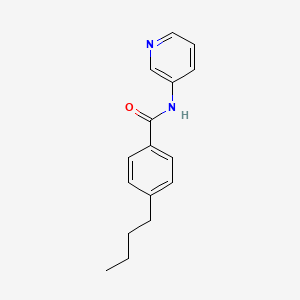amine dihydrochloride](/img/structure/B6018409.png)
[3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride, also known as MPMPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is synthesized through a multistep process. In
作用機序
The mechanism of action of [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. This pathway is involved in the regulation of genes that encode antioxidant enzymes, detoxifying enzymes, and stress response proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial ischemia/reperfusion injury.
実験室実験の利点と制限
One of the advantages of using [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have antitumor, neuroprotective, and cardioprotective effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride. One direction is to further investigate its mechanism of action and identify the molecular targets involved in its antitumor and neuroprotective effects. Another direction is to develop more efficient and cost-effective synthesis methods for this compound to improve its availability for research. Additionally, future research could focus on optimizing the formulation and delivery of this compound to improve its bioavailability and efficacy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases.
合成法
The synthesis of [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride involves a multistep process that begins with the reaction of 3-pyridinemethanol with 3-bromo-1-propanol in the presence of a base to form 3-(pyridin-3-ylmethyl)oxirane. This intermediate is then reacted with morpholine in the presence of a catalyst to form 3-(4-morpholin-4-ylmethyl)oxirane. Finally, the dihydrochloride salt of [3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine is obtained by reacting 3-(4-morpholin-4-ylmethyl)oxirane with 3-pyridinemethylamine in the presence of hydrochloric acid.
科学的研究の応用
[3-(4-morpholinyl)propyl](3-pyridinylmethyl)amine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-morpholin-4-yl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-3-13(11-14-4-1)12-15-5-2-6-16-7-9-17-10-8-16;;/h1,3-4,11,15H,2,5-10,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRRABOAAHNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(3-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6018326.png)
![1-cycloheptyl-4-[(3-thienylmethyl)amino]-2-pyrrolidinone](/img/structure/B6018329.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)
![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6018401.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)